molecular formula C12H12N2O B1314274 4-(Pyridin-4-ylmethoxy)aniline CAS No. 105350-42-3

4-(Pyridin-4-ylmethoxy)aniline

Cat. No.: B1314274
CAS No.: 105350-42-3
M. Wt: 200.24 g/mol
InChI Key: GYLBVAPFPIKDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-ylmethoxy)aniline is an organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and an aniline group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-ylmethoxy)aniline typically involves the reaction of 4-chloromethylpyridine with aniline in the presence of a base. The reaction proceeds via nucleophilic substitution, where the aniline displaces the chlorine atom on the pyridine ring, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-4-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of bases or catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(Pyridin-4-ylmethoxy)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Pyridin-4-ylmethoxy)aniline exerts its effects involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of folic acid production in bacteria, disrupting their metabolic processes . The compound binds to the active site of enzymes involved in folic acid synthesis, preventing the formation of essential cofactors.

Comparison with Similar Compounds

  • 4-(Pyridin-2-ylmethoxy)aniline
  • 4-(Pyridin-3-ylmethoxy)aniline
  • 4-(Pyridin-4-ylmethyl)aniline

Comparison: 4-(Pyridin-4-ylmethoxy)aniline is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications.

Properties

IUPAC Name

4-(pyridin-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLBVAPFPIKDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546780
Record name 4-[(Pyridin-4-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105350-42-3
Record name 4-[(Pyridin-4-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-ylmethoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-4-ylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-4-ylmethoxy)aniline
Reactant of Route 5
4-(Pyridin-4-ylmethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-4-ylmethoxy)aniline
Customer
Q & A

Q1: How does 4-(pyridin-4-ylmethoxy)aniline impact Klebsiella pneumoniae?

A1: While the provided research abstract [] does not specifically detail the mechanism of action for this compound, it highlights that this compound, alongside another amino-substituted pyridyl compound, exhibits promising antibacterial activity against Klebsiella pneumoniae. The study broadly suggests that these compounds act by:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.